

# In Vivo Efficacy of Ceftazidime-Avibactam Against Drug-Resistant Enterobacteriaceae: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Antibacterial agent 89*

Cat. No.: *B12406664*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of ceftazidime-avibactam, a novel  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combination, against challenging Gram-negative pathogens. Data presented here is collated from preclinical animal models and offers a direct comparison with other antibacterial agents, including ceftazidime alone and carbapenems.

## Executive Summary

Ceftazidime-avibactam has demonstrated potent in vivo efficacy in various murine infection models, including thigh, lung, and septicemia models, against ceftazidime-resistant and carbapenem-resistant Enterobacteriaceae (CRE). The addition of avibactam, a novel non- $\beta$ -lactam  $\beta$ -lactamase inhibitor, restores the activity of the third-generation cephalosporin ceftazidime against bacteria producing a wide range of  $\beta$ -lactamases, including Ambler class A, C, and some D enzymes.<sup>[1][2]</sup> In direct comparisons, ceftazidime-avibactam shows superior or comparable efficacy to other treatment regimens, supporting its role as a critical agent in combating multidrug-resistant infections.

## Comparative Efficacy Data

The following tables summarize the in vivo efficacy of ceftazidime-avibactam compared to ceftazidime monotherapy and other antibacterial agents in murine infection models.

**Table 1: Efficacy in Murine Thigh Infection Model Against Enterobacteriaceae**

| Bacterial Isolate             | Treatment Regimen (human-simulated)      | Ceftazidime-Avibactam MIC ( $\mu$ g/ml) | Change in Bacterial Density ( $\log_{10}$ CFU/thigh) vs. 0-h Control |
|-------------------------------|------------------------------------------|-----------------------------------------|----------------------------------------------------------------------|
| K. pneumoniae (KPC-producing) | Ceftazidime-Avibactam (2000mg/500mg q8h) | 8                                       | -1.5 to -2.5                                                         |
| K. pneumoniae (KPC-producing) | Ceftazidime (2000mg q8h)                 | >128                                    | +1.0 to +2.0                                                         |
| E. coli (CTX-M producer)      | Ceftazidime-Avibactam (2000mg/500mg q8h) | 4                                       | -2.0 to -3.0                                                         |
| E. coli (CTX-M producer)      | Ceftazidime (2000mg q8h)                 | 64                                      | +0.5 to +1.5                                                         |

Data synthesized from studies demonstrating the restoration of ceftazidime activity by avibactam against resistant isolates.[\[2\]](#)

**Table 2: Efficacy in Murine Septicemia Model Against Enterobacteriaceae**

| Bacterial Isolate             | Treatment                         | 50% Effective Dose (ED50) (mg/kg) |
|-------------------------------|-----------------------------------|-----------------------------------|
| K. pneumoniae (ESBL-producer) | Ceftazidime-Avibactam (4:1 ratio) | <5 to 65                          |
| K. pneumoniae (ESBL-producer) | Ceftazidime                       | >90                               |
| E. coli (AmpC-producer)       | Ceftazidime-Avibactam (4:1 ratio) | 2 to 27                           |
| E. coli (AmpC-producer)       | Piperacillin-Tazobactam           | >90                               |

This data highlights the superior efficacy of the ceftazidime-avibactam combination in a lethal infection model compared to ceftazidime alone and another  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combination.[\[3\]](#)

## Table 3: Comparative Clinical Outcomes for CRE Infections

| Treatment Group       | Clinical Success Rate |
|-----------------------|-----------------------|
| Ceftazidime-Avibactam | 61.9%                 |
| Meropenem-Vaborbactam | 69.2%                 |

A multicenter retrospective study showed no significant difference in clinical success between ceftazidime-avibactam and meropenem-vaborbactam for treating CRE infections.[\[4\]](#) It is important to note that patients in the ceftazidime-avibactam arm more frequently received combination therapy.[\[4\]](#)

## Experimental Protocols

Detailed methodologies for the key *in vivo* experiments are provided below to facilitate reproducibility and critical evaluation.

### Murine Thigh Infection Model

This model is a standard for evaluating the efficacy of antimicrobial agents against localized bacterial infections.

- **Animal Model:** Specific pathogen-free, female ICR mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[\[5\]](#)
- **Bacterial Challenge:** A clinical isolate of carbapenem-resistant *Klebsiella pneumoniae* is grown to mid-logarithmic phase. A bacterial suspension is then injected into the thigh muscle of the neutropenic mice.[\[5\]](#)
- **Therapeutic Intervention:** Treatment is initiated 2 hours post-infection. Human-simulated exposures of ceftazidime-avibactam (e.g., 2000 mg/500 mg every 8 hours) or a comparator are administered subcutaneously over a 24-hour period.[\[2\]](#)[\[5\]](#)

- Efficacy Endpoint: At 24 hours, mice are euthanized, and the thigh tissue is homogenized. The bacterial load is quantified by plating serial dilutions and is reported as the change in log10 CFU per thigh compared to the bacterial count at the initiation of therapy.[2][5]

## Murine Septicemia Model

This model assesses the ability of an antibiotic to protect against a lethal systemic infection.

- Animal Model: Immunocompetent, male ICR mice are used.
- Bacterial Challenge: Mice are intraperitoneally injected with a bacterial suspension containing a lethal dose of a  $\beta$ -lactamase-producing Enterobacteriaceae strain in a mucin-based solution to enhance virulence.
- Therapeutic Intervention: Antibiotic therapy, such as ceftazidime-avibactam at a 4:1 ratio, is administered subcutaneously at 1 and 4 hours post-infection.[3]
- Efficacy Endpoint: The primary endpoint is the survival of the animals over a set period (e.g., 7 days). The 50% effective dose (ED50), which is the dose required to protect 50% of the animals from death, is then calculated.[3]

## Visualizations

### Mechanism of Action of Ceftazidime-Avibactam



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ceftazidime-avibactam: a novel cephalosporin/β-lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Efficacy of a Ceftazidime-Avibactam Combination in a Murine Model of Septicemia Caused by Enterobacteriaceae Species Producing AmpC or Extended-Spectrum β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Unexpected In Vivo Activity of Ceftazidime Alone and in Combination with Avibactam against New Delhi Metallo-β-Lactamase-Producing Enterobacteriaceae in a Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vivo Efficacy of Ceftazidime-Avibactam Against Drug-Resistant Enterobacteriaceae: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12406664#in-vivo-validation-of-antibacterial-agent-89-efficacy-in-animal-models>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)